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2-Chloro-4-iodo-6-methoxy-phenylamine
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Overview
Description
2-Chloro-4-iodo-6-methoxy-phenylamine is an organic compound with the molecular formula C7H7ClINO It is a substituted aniline derivative, characterized by the presence of chlorine, iodine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-6-methoxy-phenylamine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-Chloro-4-iodo-6-nitrobenzene, is reduced to the corresponding amine using reducing agents like iron powder and hydrochloric acid . Another approach involves the direct iodination of 2-Chloro-6-methoxy-phenylamine using iodine and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-6-methoxy-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like iron powder, tin(II) chloride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-iodo-6-methoxy-phenylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-methoxy-phenylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways . For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxy-phenylamine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-Iodo-2-methoxy-phenylamine: Lacks the chlorine substituent, leading to different chemical properties and applications.
2-Chloro-4-iodo-phenylamine: Lacks the methoxy group, which influences its solubility and reactivity.
Uniqueness
2-Chloro-4-iodo-6-methoxy-phenylamine is unique due to the presence of all three substituents (chlorine, iodine, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H7ClINO |
---|---|
Molecular Weight |
283.49 g/mol |
IUPAC Name |
2-chloro-4-iodo-6-methoxyaniline |
InChI |
InChI=1S/C7H7ClINO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
ZZORYQWLNRHPKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)Cl)N |
Origin of Product |
United States |
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